Product packaging for (3-(Cyclopropylmethoxy)phenyl)methanamine(Cat. No.:CAS No. 848444-80-4)

(3-(Cyclopropylmethoxy)phenyl)methanamine

Cat. No.: B1321208
CAS No.: 848444-80-4
M. Wt: 177.24 g/mol
InChI Key: CBZFMIPVPAXOBF-UHFFFAOYSA-N
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Description

(3-(Cyclopropylmethoxy)phenyl)methanamine is an organic compound with the molecular formula C11H15NO. It features a benzylamine core structure substituted with a cyclopropylmethoxy group at the meta position. This specific arrangement classifies it as a high-value chemical building block in medicinal chemistry and pharmaceutical research. As a functionalized amine, its primary research application is as a key synthetic intermediate in the design and development of novel bioactive molecules. The cyclopropyl and ether functionalities present in its structure are of particular interest for modulating the physicochemical properties and pharmacokinetic profiles of potential drug candidates. Researchers utilize this compound in exploratory studies, including structure-activity relationship (SAR) investigations and the synthesis of more complex chemical entities for biological screening. This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheet (SDS) and adhere to all laboratory safety protocols before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO B1321208 (3-(Cyclopropylmethoxy)phenyl)methanamine CAS No. 848444-80-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(cyclopropylmethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-7-10-2-1-3-11(6-10)13-8-9-4-5-9/h1-3,6,9H,4-5,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZFMIPVPAXOBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610324
Record name 1-[3-(Cyclopropylmethoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848444-80-4
Record name 1-[3-(Cyclopropylmethoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Cyclopropylmethoxy Phenyl Methanamine and Structural Analogues

Established Synthetic Pathways to (3-(Cyclopropylmethoxy)phenyl)methanamine

Strategies for Precursor Synthesis (e.g., from 3-cyanophenol (B46033) derivatives)

A prevalent and efficient route to this compound commences with the commercially available precursor, 3-cyanophenol. The key initial step is an etherification reaction to introduce the cyclopropylmethoxy side chain. The Williamson ether synthesis is a classic and reliable method for this purpose. The process involves deprotonating the phenolic hydroxyl group of 3-cyanophenol with a suitable base, such as potassium carbonate or sodium hydride, to generate a nucleophilic phenoxide. This intermediate subsequently undergoes a nucleophilic substitution (SN2) reaction with a cyclopropylmethyl halide, like cyclopropylmethyl bromide, to furnish the key intermediate, 3-(cyclopropylmethoxy)benzonitrile (B1386371).

Starting MaterialReagentProductReaction Type
3-Cyanophenol1. Base (e.g., K₂CO₃) 2. Cyclopropylmethyl bromide3-(Cyclopropylmethoxy)benzonitrileWilliamson Ether Synthesis

Reductive Amination Protocols for Benzylamine (B48309) Formation

Reductive amination offers a direct pathway to convert aldehydes or ketones into amines. libretexts.org For the synthesis of this compound, this process would start from the aldehyde precursor, 3-(cyclopropylmethoxy)benzaldehyde (B1370753). The reaction involves the initial formation of an imine by reacting the aldehyde with an amine source, typically ammonia (B1221849), which is then reduced in situ to the desired primary amine. libretexts.org A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their selectivity for reducing the imine in the presence of the starting aldehyde. masterorganicchemistry.com Catalytic hydrogenation over a metal catalyst is another viable reduction method.

Carbonyl PrecursorAmine SourceReducing AgentProduct
3-(Cyclopropylmethoxy)benzaldehydeAmmonia (NH₃)Sodium Cyanoborohydride (NaBH₃CN)This compound
3-(Cyclopropylmethoxy)benzaldehydeAmmonia (NH₃)Catalytic Hydrogenation (e.g., H₂/Pd-C)This compound

Nitrile Reduction Approaches to Primary Amines

The reduction of the nitrile group in 3-(cyclopropylmethoxy)benzonitrile represents one of the most direct and high-yielding methods for preparing this compound. acsgcipr.org This transformation can be achieved using several powerful reducing agents or catalytic methods.

Metal Hydrides: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent that readily converts nitriles to primary amines. chemguide.co.uk The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Catalytic Hydrogenation: This is an efficient and widely used industrial method. acsgcipr.org The nitrile is treated with hydrogen gas (H₂) under pressure in the presence of a heterogeneous metal catalyst. acsgcipr.org Common catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum oxide (PtO₂). acsgcipr.orgthieme-connect.de The choice of catalyst and reaction conditions can be optimized to minimize the formation of secondary and tertiary amine byproducts. acsgcipr.org

Borane Reagents: Borane complexes, such as diisopropylaminoborane, have also been shown to be effective for the reduction of a wide variety of aromatic nitriles to their corresponding benzylamines in excellent yields. nih.gov

Starting MaterialMethodReducing Agent/CatalystProduct
3-(Cyclopropylmethoxy)benzonitrileMetal Hydride ReductionLithium Aluminum Hydride (LiAlH₄)This compound
3-(Cyclopropylmethoxy)benzonitrileCatalytic HydrogenationH₂ / Raney NickelThis compound
3-(Cyclopropylmethoxy)benzonitrileCatalytic HydrogenationH₂ / Palladium on Carbon (Pd/C)This compound

Gabriel Amine Synthesis and Related Alkylation Methods

The Gabriel synthesis is a robust method for preparing primary amines that avoids the overalkylation often encountered with direct alkylation of ammonia. acs.org This multi-step process begins with the deprotonation of phthalimide (B116566) by a base like potassium carbonate to form the nucleophilic phthalimide anion. researchgate.net This anion then reacts with a suitable alkyl halide, in this case, 3-(cyclopropylmethoxy)benzyl halide (e.g., the bromide or chloride), via an SN2 reaction to form an N-alkylphthalimide intermediate. pearson.combrainly.com The final step involves the cleavage of this intermediate, typically by hydrazinolysis (using hydrazine (B178648) hydrate), to release the desired primary amine, this compound, and phthalhydrazide (B32825) as a byproduct. researchgate.net

StepReactantsProduct
1. AlkylationPotassium phthalimide, 3-(Cyclopropylmethoxy)benzyl halideN-(3-(Cyclopropylmethoxy)benzyl)phthalimide
2. HydrolysisN-(3-(Cyclopropylmethoxy)benzyl)phthalimide, Hydrazine hydrateThis compound

Advanced and Novel Synthetic Transformations for Aryl Amines

Metal-Free Primary Amination Methodologies (e.g., from arylboronic acids)

In recent years, significant research has focused on developing novel synthetic routes that avoid the use of transition metals. One such area is the direct primary amination of arylboronic acids. For decades, a metal-free method for this transformation remained elusive. nih.govacs.org However, recent breakthroughs have demonstrated the feasibility of this reaction. acs.orgnih.gov This approach involves the reaction of an arylboronic acid with a specific electrophilic aminating agent, such as O-(2,4-dinitrophenyl)hydroxylamine (DPH). organic-chemistry.org The reaction proceeds through a 1,2-aryl migration mechanism. nih.govorganic-chemistry.org This methodology is operationally simple and can be scaled up, offering a practical, metal-free alternative for synthesizing structurally diverse primary arylamines, including those with halogen substituents that may be incompatible with traditional metal-catalyzed methods. nih.govorganic-chemistry.org Applying this to the synthesis of an analogue would involve starting with 3-(cyclopropylmethoxy)phenylboronic acid.

Palladium-Catalyzed C(sp³)–H Functionalization in Primary Amines

The direct functionalization of otherwise inert C(sp³)–H bonds represents a powerful strategy in modern organic synthesis, enabling more efficient and atom-economical routes to complex molecules. Palladium catalysis has been instrumental in this field, particularly for the functionalization of aliphatic amines. researchgate.netrsc.org However, achieving site-selectivity in primary amines presents significant challenges. rsc.org

Methodologies often rely on directing groups to position the palladium catalyst in proximity to a specific C–H bond, facilitating its activation via cyclometalation. cam.ac.uk For primary aliphatic amines, significant progress has been made in native amine-directed γ- and δ-C(sp³)–H functionalization. rsc.org The functionalization of C–H bonds β to the nitrogen is particularly challenging due to the strained four-membered metallacycle intermediate that must be formed. nih.gov

Despite these challenges, innovative approaches have been developed. For instance, the use of transient directing groups, which are reversibly generated in situ, has enabled palladium-catalyzed γ- and δ-C(sp³)–H functionalization of aliphatic amines. researchgate.net Another strategy involves converting primary amines into derivatives like imines, which can then direct the palladium catalyst. Research has shown that a salicylaldehyde-derived directing group can facilitate the oxidation of primary C–H bonds β to the nitrogen through a rare four-membered palladacycle intermediate. nih.gov

Key aspects of these reactions are summarized in the table below:

Functionalization Site Strategy Key Features References
γ- and δ-C(sp³)–HNative Amine DirectedUtilizes the inherent coordinating ability of the amine. rsc.org
γ- and δ-C(sp³)–HTransient Directing GroupsIn situ formation of a directing group (e.g., imine). researchgate.net
β-C(sp³)–HAmine DerivativesConversion to imines with specific directing groups (e.g., salicylaldehyde). nih.gov
β- and γ-C(sp³)–HFree Secondary AminesLigand-free conditions for specific substrates. researchgate.net

While direct palladium-catalyzed C(sp³)–H functionalization to produce this compound is not explicitly detailed in the literature, these general principles illustrate the potential pathways. A plausible approach would involve the functionalization of a suitable precursor where the methylamine (B109427) group is already present or is installed after the C-H activation step.

Applications of Synthetic Organic Electrochemistry for Amine Synthesis

Synthetic organic electrochemistry has emerged as a powerful and sustainable alternative to traditional chemical methods, often avoiding harsh reagents and metal catalysts by using electrons as "clean" reagents. acs.orgrsc.orgacs.org This methodology has found broad applications in the synthesis of amines through various oxidative and reductive pathways. nih.gov

Several electrochemical strategies are pertinent to the synthesis of primary benzylic amines like this compound:

Oxidative Coupling: Intermolecular electrochemical coupling between benzylic C(sp³)–H bonds and nitrogen sources can form C-N bonds. acs.org For example, the oxidative coupling of α-aryl acetates with secondary amines has been achieved, suggesting a potential route for introducing an amine group at a benzylic position. acs.org Metal- and oxidant-free electrochemical strategies have also been developed for the oxidative self-coupling of primary amines to form imines, which can be subsequently reduced to secondary amines. rsc.org

Reductive Amination: The electrochemical reduction of imines, formed from the condensation of aldehydes and amines, is a versatile method for synthesizing secondary amines. nih.gov This avoids the use of strong chemical reductants like sodium borohydride (B1222165).

Reduction of Precursors: A recently developed electrochemical method involves the N–N bond cleavage of hydrazines to access a wide range of primary and secondary amines in high yields under mild conditions. acs.org This method utilizes readily available hydrazine starting materials. acs.orgresearchgate.net

The general conditions for some of these electrochemical transformations are outlined below:

Transformation Starting Materials Electrochemical Conditions Key Outcome References
α-Amination of Estersα-Aryl Acetates, Secondary AminesConstant current, Graphite anode, Copper cathodeForms α-amino esters acs.org
N-N Bond CleavageHydrazine HCl SaltsConstant current, Sn anode and cathode, LiOAc electrolyteSynthesis of primary and secondary amines acs.org
Imidazole SynthesisVinyl Azides, Benzyl (B1604629) AminesConstant current, Undivided cell, Electrophilic iodine generationForms substituted imidazoles mdpi.com

These electrochemical methods offer green and efficient pathways for amine synthesis, providing viable, though indirect, routes to structures like this compound by functionalizing a suitable aromatic precursor.

Synthesis of Structurally Related Cyclopropylmethoxy-Containing Aryl Derivatives

Alkylation Strategies for Phenolic Precursors with Cyclopropylmethyl Halides

The formation of the cyclopropylmethoxy-aryl ether linkage is a critical step in the synthesis of the target compound and its analogues. This is typically achieved through the alkylation of a phenolic precursor, a reaction often accomplished via the Williamson ether synthesis. pharmaxchange.infoorganic-chemistry.org

The reaction involves the deprotonation of a phenol (B47542) (e.g., 3-hydroxybenzaldehyde (B18108) or 3-hydroxybenzonitrile) with a base to form a nucleophilic phenolate (B1203915) anion. pharmaxchange.info This anion then undergoes a nucleophilic substitution (S_N2) reaction with an electrophilic cyclopropylmethyl halide, such as cyclopropylmethyl bromide.

The mechanism can be summarized as follows:

Deprotonation: The phenolic hydroxyl group is deprotonated by a base (e.g., K₂CO₃, NaH) to form the phenoxide.

Nucleophilic Attack: The resulting phenoxide attacks the cyclopropylmethyl halide, displacing the halide and forming the aryl ether bond. pharmaxchange.info

A key consideration in this reaction is the competition between O-alkylation (forming the desired ether) and C-alkylation (forming a C-C bond at the ortho or para position of the ring). pharmaxchange.inforesearchgate.net The choice of solvent and reaction conditions can influence the selectivity. Protic solvents can solvate the phenoxide oxygen, potentially favoring C-alkylation, whereas polar aprotic solvents like DMF or DMSO generally favor O-alkylation. pharmaxchange.info

Parameter Condition for O-Alkylation (Ether Formation) Condition for C-Alkylation References
Solvent Polar aprotic (e.g., DMF, DMSO)Protic (e.g., water, TFE) pharmaxchange.info
Reaction Type S_N2 reaction on the oxygen atomElectrophilic aromatic substitution on the ring pharmaxchange.inforesearchgate.net
Product Aryl cyclopropylmethyl etherC-alkylated phenol pharmaxchange.info

This alkylation strategy provides a reliable and high-yielding route to the core cyclopropylmethoxy-aryl scaffold, which serves as a versatile intermediate for further functionalization. pnnl.govresearchgate.net

Integration of Cyclopropylmethoxy-Aryl Motifs into Complex Molecular Architectures (e.g., oxadiazoles (B1248032), pyridines)

The cyclopropylmethoxy-aryl moiety, once synthesized, can be incorporated into more complex heterocyclic systems like oxadiazoles and pyridines, which are common scaffolds in medicinal chemistry. researchgate.netnih.gov

Oxadiazole Synthesis: 1,3,4-Oxadiazoles are frequently synthesized from acylhydrazide precursors. researchgate.netmedjchem.com A common route involves the cyclodehydration of N,N'-diacylhydrazines, often using reagents like phosphorus oxychloride (POCl₃). nih.gov To incorporate the cyclopropylmethoxy-aryl motif, one would start with a carboxylic acid derivative, such as 3-(cyclopropylmethoxy)benzoic acid. This acid can be converted to an acylhydrazide, which then undergoes cyclization to form a 2-aryl-1,3,4-oxadiazole.

A representative synthetic sequence is as follows:

3-(Cyclopropylmethoxy)benzoic acid is reacted with hydrazine to form the corresponding acylhydrazide.

The acylhydrazide is then reacted with another carboxylic acid or its derivative (e.g., an acid chloride or orthoester) to form a diacylhydrazine.

The diacylhydrazine is cyclized under dehydrating conditions (e.g., POCl₃, H₂SO₄) to yield the 2,5-disubstituted 1,3,4-oxadiazole. nih.gov

Pyridine (B92270) Synthesis: The synthesis of substituted pyridines can be achieved through various condensation and cyclization reactions. organic-chemistry.org For example, the Hantzsch pyridine synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. To integrate the cyclopropylmethoxy-aryl group, 3-(cyclopropylmethoxy)benzaldehyde would be used as the aldehyde component. This would result in a dihydropyridine (B1217469) ring, which can then be oxidized to the corresponding pyridine. organic-chemistry.org

Other methods for pyridine synthesis include multi-step sequences involving Wittig reactions, aza-Wittig reactions, and electrocyclizations, which can be adapted to incorporate the desired aryl motif from a suitable starting aldehyde. organic-chemistry.org The design of these complex molecules often leverages the cyclopropylmethoxy-aryl unit as a key building block, which is introduced early in the synthetic sequence. nih.gov

Stereoselective Synthetic Approaches for Chiral Analogues

Creating chiral analogues of this compound, where the stereocenter is the benzylic carbon bearing the amine group, requires stereoselective synthetic methods. Such approaches are crucial for investigating the biological activity of individual enantiomers.

Several strategies can be employed to achieve enantioselectivity:

Asymmetric Reduction of Ketimines: A common approach is the asymmetric reduction of a prochiral ketimine precursor. An aryl cyclopropylmethyl ketone can be reacted with ammonia or a protected amine source to form an imine, which is then reduced using a chiral catalyst or reagent. Chiral boranes or transition metal catalysts with chiral ligands (e.g., rhodium, ruthenium, iridium complexes) are often effective for this transformation.

Catalytic Asymmetric Addition to Imines: Nucleophiles can be added to imines in the presence of a chiral catalyst to set the stereocenter. For example, the enantioselective addition of organometallic reagents or other nucleophiles to an N-protected imine derived from 3-(cyclopropylmethoxy)benzaldehyde would yield a chiral amine.

Enzymatic Reactions: Biocatalysis offers a powerful tool for stereoselective synthesis. Enzymes such as transaminases can be used to convert a ketone (3-(cyclopropylmethoxy)phenyl methyl ketone) directly into the corresponding chiral amine with high enantiomeric excess.

Photocatalytic Cycloadditions: For constructing more complex chiral scaffolds, enantioselective photocatalytic reactions, such as [3+2] cycloadditions of aryl cyclopropyl (B3062369) ketones, can be used to create densely substituted cyclopentane (B165970) structures with high stereocontrol. nih.govresearchgate.net While not a direct route to the target amine, this illustrates an advanced method for creating complex chiral molecules incorporating the cyclopropyl-aryl ketone motif.

The choice of method depends on the desired enantiomer and the availability of starting materials and catalysts. These stereoselective strategies are essential for accessing enantioenriched compounds for further study. nih.govbeilstein-journals.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a way to investigate the electronic structure and energy of molecules.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. ripublication.comresearchgate.net For (3-(Cyclopropylmethoxy)phenyl)methanamine, DFT calculations could determine key properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. These calculations would help in understanding the molecule's reactivity, with the HOMO and LUMO energies being particularly important for predicting how the molecule will interact with other chemical species. nih.govmaterialsciencejournal.orgmdpi.comresearchgate.net

Note: This table presents typical value ranges for similar aromatic amines and is for illustrative purposes only. Specific values for this compound would require dedicated DFT calculations.

Computational studies are invaluable for elucidating the mechanisms of chemical reactions. For an amine like this compound, theoretical investigations could map out the reaction pathways for processes such as C-H arylation or other amination reactions. By calculating the energies of reactants, products, and any intermediates or transition states, researchers can determine the most likely mechanism for a given transformation.

A critical aspect of mechanistic studies is the characterization of transition states and reaction intermediates. For reactions involving aromatic rings, intermediates like Meisenheimer complexes can be important. manchester.ac.uk Computational chemistry allows for the precise calculation of the geometries and energies of these transient species, as well as the free energy barriers that separate them. This information is crucial for understanding reaction rates and selectivity.

By systematically studying a series of related compounds, computational chemistry can help establish structure-reactivity relationships (SRRs). For derivatives of this compound, theoretical parameters obtained from DFT calculations (such as atomic charges, bond orders, and orbital energies) could be correlated with experimentally observed reactivity. This would provide a predictive framework for designing new molecules with desired chemical properties.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are used to study the three-dimensional structure and dynamics of molecules.

The flexibility of the cyclopropylmethoxy and benzylamine (B48309) groups in this compound means that the molecule can adopt a variety of different conformations. Molecular modeling methods, such as molecular mechanics and molecular dynamics simulations, can be used to explore the conformational landscape of the molecule and identify the most stable conformers. scienceopen.com Understanding the conformational preferences is important as it can influence the molecule's physical properties and biological activity.

Table 2: Key Torsional Angles for Conformational Analysis

Torsional Angle Description
C(aryl)-O-CH2-C(cyclopropyl) Rotation around the ether linkage
C(aryl)-CH2-N Rotation of the aminomethyl group

Note: The specific preferred values for these torsional angles in this compound would need to be determined through computational analysis.

Prediction of Molecular Descriptors (e.g., Topological Polar Surface Area, LogP, Rotatable Bonds)

Molecular descriptors are crucial in computational chemistry and drug discovery as they provide insights into the physicochemical properties of a compound, which can influence its pharmacokinetic and pharmacodynamic behavior. For this compound, several key molecular descriptors have been calculated using computational methods. These descriptors are valuable for predicting properties such as membrane permeability and bioavailability.

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. This descriptor is a good predictor of a drug's ability to permeate cell membranes. Molecules with a lower TPSA (generally below 90 Ų) are more likely to cross the blood-brain barrier nih.gov. The calculated TPSA for this compound is 35.3 Ų nih.gov. This value suggests that the molecule has favorable characteristics for good membrane permeability.

LogP: The partition coefficient (LogP) is a measure of a compound's lipophilicity or hydrophobicity. It is a critical factor in determining how a drug distributes between the aqueous and lipid phases in the body. The XLogP3, a computationally predicted value for LogP, for this compound is 1.5 nih.gov. This moderate value indicates a balance between hydrophilicity and lipophilicity.

Rotatable Bonds: The number of rotatable bonds in a molecule is an indicator of its conformational flexibility mdpi.com. A higher number of rotatable bonds can correlate with better binding to a target protein but may also lead to a decrease in bioavailability. The number of rotatable bonds for this compound is 4 nih.gov.

The predicted molecular descriptors for this compound are summarized in the table below.

Molecular DescriptorPredicted ValueSource
Topological Polar Surface Area (TPSA)35.3 Ų nih.gov
LogP (XLogP3)1.5 nih.gov
Rotatable Bond Count4 nih.gov

Derivatization Strategies and Structural Modifications

Chemical Functionalization of the Primary Amine Group

The primary amine is a nucleophilic and basic center, making it amenable to a wide range of chemical transformations. These reactions are fundamental for introducing new functional groups and building more complex molecular scaffolds.

The primary amine of (3-(Cyclopropylmethoxy)phenyl)methanamine readily reacts with acylating, sulfonylating, and ureation agents to form stable amide, sulfonamide, and urea (B33335) derivatives, respectively. These reactions are typically high-yielding and proceed under mild conditions.

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base (e.g., triethylamine, pyridine) yields the corresponding N-acyl derivatives. This transformation is crucial for introducing carbonyl-containing moieties.

Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in a basic environment affords sulfonamides. This functional group is a key component in many therapeutic agents due to its ability to act as a hydrogen bond donor and acceptor.

Ureation: The amine can react with isocyanates to form ureas. commonorganicchemistry.com This reaction is a straightforward method for linking the parent molecule to another molecular fragment through a urea bridge, a common structural motif in pharmacologically active compounds. commonorganicchemistry.comwikipedia.orgorganic-chemistry.orgnih.gov Alternatively, reagents like carbonyldiimidazole (CDI) or triphosgene (B27547) can be used to facilitate urea formation with another amine. commonorganicchemistry.com

Table 1: Representative Functionalization Reactions of the Primary Amine Reactions are based on the general reactivity of primary benzylamines.

Reaction TypeReagentProduct Functional GroupTypical Conditions
AcylationAcetyl Chloride (CH₃COCl)AmidePyridine (B92270), 0°C to rt
Sulfonylationp-Toluenesulfonyl Chloride (TsCl)SulfonamideTriethylamine, CH₂Cl₂, rt
UreationPhenyl Isocyanate (PhNCO)UreaTHF, rt

Direct alkylation of the primary amine with alkyl halides can lead to the formation of secondary and tertiary amines. However, this reaction often suffers from a lack of selectivity, yielding a mixture of mono-, di-, and even quaternary ammonium (B1175870) salts due to the increasing nucleophilicity of the alkylated products. youtube.com More controlled methods, such as reductive amination, are generally preferred. In reductive amination, the primary amine is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ (e.g., with sodium borohydride (B1222165) or catalytic hydrogenation) to the desired secondary or tertiary amine. This method offers greater control over the degree of alkylation.

The primary amine of this compound is a key handle for the construction of nitrogen-containing heterocycles, such as pyrrolidines and piperidines. These saturated rings are prevalent scaffolds in medicinal chemistry.

Pyrrolidine Synthesis: Pyrrolidine rings can be synthesized through various methods, including the [3+2] cycloaddition of azomethine ylides generated from the parent amine with suitable alkenes. mdpi.com Another approach involves the reaction with donor-acceptor cyclopropanes, which can lead to the formation of 1,5-disubstituted pyrrolidin-2-ones. mdpi.com

Piperidine (B6355638) Synthesis: The construction of the piperidine ring can be achieved through multi-component reactions, such as the vinylogous Mannich reaction, where the benzylamine (B48309) component is reacted with an aldehyde and a 1,3-bis-silylenol ether to build the piperidine core. rsc.org Palladium-catalyzed reactions involving diene precursors can also be employed for piperidine synthesis. whiterose.ac.ukdtic.mil

Modifications of the Phenyl Ring System

The aromatic phenyl ring offers a platform for introducing additional substituents, which can significantly alter the molecule's electronic properties, lipophilicity, and steric profile.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. msu.eduyoutube.com In this compound, the phenyl ring is substituted with two groups: the activating, ortho,para-directing cyclopropylmethoxy group (-OCH₂-cPr) and the weakly deactivating, ortho,para-directing aminomethyl group (-CH₂NH₂). libretexts.orgpressbooks.pub

The cyclopropylmethoxy group is a strong activating group due to the electron-donating resonance effect of the oxygen atom. libretexts.org The aminomethyl group is considered weakly deactivating due to the inductive effect of the nitrogen, but it still directs incoming electrophiles to the ortho and para positions. The combined influence of these two groups directs electrophiles to the positions ortho and para to the stronger activating group, the cyclopropylmethoxy ether.

Therefore, halogenation (e.g., bromination with Br₂ and a Lewis acid catalyst like FeBr₃) is predicted to occur primarily at positions 2, 4, and 6 relative to the cyclopropylmethoxy group. wikipedia.orgyoutube.com Steric hindrance may influence the ratio of the resulting isomers.

Table 2: Predicted Regioselectivity of Electrophilic Halogenation Based on the directing effects of the existing substituents.

Position (relative to -OCH₂-cPr)Activating InfluencePredicted Reactivity
2Ortho to -OCH₂-cPr, Meta to -CH₂NH₂Highly Favored
4Para to -OCH₂-cPr, Ortho to -CH₂NH₂Highly Favored
6Ortho to -OCH₂-cPrFavored
5Meta to -OCH₂-cPrDisfavored

Once the phenyl ring has been functionalized with a halide (e.g., via electrophilic halogenation), palladium-catalyzed cross-coupling reactions offer a powerful tool for creating new carbon-carbon and carbon-heteroatom bonds. nih.govnih.govyoutube.comrsc.org These reactions, including the Suzuki, Heck, and Buchwald-Hartwig aminations, are cornerstones of modern organic synthesis due to their broad functional group tolerance and reliability. youtube.com

For a halogenated derivative of this compound, these reactions could be used to:

Suzuki Coupling: React with boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups.

Heck Coupling: React with alkenes to form substituted styrenyl derivatives.

Buchwald-Hartwig Amination: React with amines to form diaryl or alkylaryl amine structures.

The primary amine on the side chain would likely require protection (e.g., as a carbamate (B1207046) or amide) before performing these cross-coupling reactions to prevent undesired side reactions.

Structural Variations of the Cyclopropylmethoxy Substituent

The cyclopropylmethoxy group offers multiple avenues for structural variation, each with the potential to fine-tune the molecule's activity and properties. These include altering the length of the alkoxy chain, introducing substituents onto the cyclopropyl (B3062369) ring, and replacing the cyclopropyl moiety or the ether linkage with isosteric groups. Such modifications are guided by structure-activity relationship (SAR) studies to identify derivatives with improved therapeutic potential.

For instance, elongating the chain from a methylene (B1212753) (-CH2-) to an ethylene (B1197577) (-CH2CH2-) or longer linkage would increase the distance between the cyclopropyl ring and the phenyl core. This could allow the cyclopropyl group to explore different binding pockets or interactions within a target protein. Conversely, shortening the chain is not feasible in this specific molecule as it is a methoxy (B1213986) group.

The table below illustrates hypothetical analogs with altered alkoxy chain lengths and their potential, albeit speculative, impact on physicochemical properties.

Compound NameAlkoxy ChainPredicted LogPPredicted Polar Surface Area (Ų)Notes
This compound-O-CH2-~2.5~38.3Parent compound.
(3-(2-Cyclopropylethoxy)phenyl)methanamine-O-CH2CH2-~2.9~38.3Increased lipophilicity and flexibility, may access different binding regions.
(3-(3-Cyclopropylpropoxy)phenyl)methanamine-O-(CH2)3-~3.3~38.3Further increase in lipophilicity and conformational freedom.

Note: The data in this table is predictive and for illustrative purposes only, as specific experimental data for these analogs of this compound is not publicly available.

The cyclopropyl ring itself is a prime target for substitution to explore its steric and electronic contributions to biological activity. Introducing substituents can alter the ring's conformation, lipophilicity, and metabolic stability. For example, the addition of methyl or fluoro groups can have significant effects. While specific SAR data for substituted cyclopropyl analogs of this compound is not available, studies on other classes of compounds have shown that such modifications can be beneficial.

For example, gem-dimethyl substitution on a cyclopropyl ring can shield it from metabolic oxidation, thereby increasing the compound's half-life. Fluorine substitution can alter the electronic properties of the ring and potentially introduce favorable interactions with the biological target.

The following table presents hypothetical examples of substitutions on the cyclopropyl ring and their potential effects.

Compound NameSubstitution on Cyclopropyl RingPredicted Effect on MetabolismPredicted Effect on Potency
This compoundNoneSusceptible to potential oxidative metabolism.Baseline activity.
(3-((1-Methylcyclopropyl)methoxy)phenyl)methanamine1-MethylMay alter metabolic profile, potentially blocking oxidation.Steric bulk may influence binding affinity, either positively or negatively.
(3-((2,2-Dimethylcyclopropyl)methoxy)phenyl)methanamine2,2-DimethylIncreased metabolic stability due to steric hindrance.May enhance van der Waals interactions, potentially increasing potency.
(3-((1-Fluorocyclopropyl)methoxy)phenyl)methanamine1-FluoroMay alter electronic properties and metabolic fate.Can modulate pKa and hydrogen bonding potential, possibly improving target interaction.

Note: The data in this table is predictive and for illustrative purposes only, as specific experimental data for these analogs of this compound is not publicly available.

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design. In the case of this compound, both the cyclopropyl group and the ether linkage are candidates for isosteric replacement.

The cyclopropyl ring could be replaced by other small, rigid rings such as an oxetane (B1205548) or a cyclobutane. These replacements would maintain a degree of conformational constraint while altering properties like polarity and hydrogen bonding capacity. The ether linkage (-O-) could be replaced with bioisosteres such as a thioether (-S-), a sulfoxide (B87167) (-SO-), a sulfone (-SO2-), or an amine (-NH-). Such changes would significantly alter the electronic properties, bond angles, and hydrogen bonding capabilities of the linker.

The table below provides some potential isosteric replacements and their predicted impact.

Original GroupIsosteric ReplacementRationale for ReplacementPotential Impact on Properties
CyclopropylCyclobutylMaintain a small cycloalkane ring, slightly increase size and flexibility.May improve binding by accessing a larger pocket, could alter metabolic stability.
CyclopropylOxetaneIntroduce a heteroatom to increase polarity and potential for hydrogen bonding.May improve solubility and pharmacokinetic profile.
Ether (-O-)Thioether (-S-)Increase lipophilicity and alter bond angles and lengths.May enhance binding through different interactions, potential for altered metabolism (oxidation).
Ether (-O-)Amine (-NH-)Introduce a hydrogen bond donor and a basic center.Could form new hydrogen bonds with the target, will significantly alter physicochemical properties.

Note: The data in this table is based on general principles of medicinal chemistry and is for illustrative purposes only, as specific experimental data for these analogs of this compound is not publicly available.

Advanced Spectroscopic and Chromatographic Analytical Method Development

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for isolating (3-(Cyclopropylmethoxy)phenyl)methanamine from complex matrices and for resolving it from related impurities or isomers.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally sensitive compounds like this compound. The development of a robust HPLC method involves a systematic optimization of several key parameters to achieve optimal separation, peak shape, and sensitivity.

A reversed-phase (RP-HPLC) method is typically the first choice for a molecule with the polarity of this compound. The development process would focus on:

Column Selection: A C18 (octadecylsilane) column is the most common starting point, offering excellent retention and selectivity for a wide range of aromatic compounds. Column dimensions (e.g., 250 mm x 4.6 mm, 5 µm particle size) are chosen to balance resolution and analysis time. iomcworld.orgrecentscientific.com

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier. Acetonitrile (B52724) is often preferred over methanol (B129727) as the organic component due to its lower viscosity and stronger elution strength. The aqueous phase would be a buffer such as phosphate (B84403) or formate, with the pH adjusted to ensure the analyte is in a consistent ionic state (typically pH 3-4 for amines to ensure protonation and good peak shape). recentscientific.com

Detection: The presence of a phenyl ring in the molecule allows for sensitive detection using an ultraviolet (UV) detector. mdpi.com An initial wavelength scan would be performed to determine the absorbance maximum, likely around 214 nm or 265-275 nm.

Optimization: A Design of Experiments (DoE) approach, such as a Box-Behnken design, can be systematically used to optimize critical parameters like mobile phase composition, pH, column temperature, and flow rate to achieve the best resolution and shortest run time. researchgate.netugm.ac.idresearchgate.net

The following interactive table illustrates a hypothetical optimization strategy for an isocratic RP-HPLC method.

ParameterInitial ConditionOptimized ConditionRationale
Stationary Phase C18, 250x4.6 mm, 5 µmC18, 150x4.6 mm, 3.5 µmSmaller particle size and shorter column for faster analysis without compromising efficiency.
Mobile Phase 50:50 ACN:Water60:40 ACN:20mM KH₂PO₄ (pH 3.0)Addition of buffer and pH control improves peak shape for the amine; optimized ACN % for ideal retention.
Flow Rate 1.0 mL/min1.2 mL/minIncreased flow rate to reduce analysis time while maintaining adequate separation.
Column Temperature Ambient (25 °C)35 °CElevated temperature can improve peak efficiency and reduce viscosity, allowing for higher flow rates.
Detection Wavelength 254 nm272 nmWavelength set at the compound's absorption maximum for enhanced sensitivity.
Injection Volume 20 µL10 µLReduced volume to prevent peak broadening and column overload.

This table is an illustrative example of a method development process.

Validation of the final method would be performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). nih.govjapsonline.com

Direct analysis of primary amines like this compound by Gas Chromatography (GC) can be challenging due to their high polarity and potential for adsorption onto the stationary phase, leading to poor peak shape and tailing. researchgate.net To overcome these issues, derivatization is typically required to convert the amine into a more volatile and thermally stable compound. nih.gov

Common derivatization strategies for amines include:

Acylation: Reaction with reagents like heptafluorobutyric anhydride (B1165640) (HFBA) or trifluoroacetic anhydride (TFAA) produces stable, volatile derivatives that are highly responsive to electron capture detectors (ECD) or can be easily analyzed by mass spectrometry (MS). researchgate.net

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can also be used to create less polar trimethylsilyl (B98337) (TMS) derivatives. researchgate.net

The development of a GC method would involve optimizing the derivatization reaction (reagent, temperature, time) and the GC parameters (inlet temperature, oven temperature program, carrier gas flow rate). A non-polar or mid-polarity capillary column (e.g., DB-5ms or DB-17) would likely be used for separation.

The parent compound, this compound, is achiral as the benzylic carbon is bonded to two hydrogen atoms. However, if the synthesis route involves chiral precursors or if derivatives are created that introduce a chiral center, the resolution of enantiomers or diastereomers becomes critical.

Chiral chromatography is the most effective method for this purpose. The primary approach involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support (e.g., Chiralcel® OD, Chiralpak® AD), are widely used and have proven effective for separating a broad range of chiral amines. nih.govmdpi.comchromatographyonline.com

Method development for chiral separation would focus on:

Screening CSPs: A variety of commercially available chiral columns would be screened.

Optimizing the Mobile Phase: In normal-phase mode, mixtures of alkanes (like hexane (B92381) or heptane) and an alcohol modifier (like isopropanol (B130326) or ethanol) are typically used. The type and percentage of the alcohol modifier are critical for achieving enantioseparation. mdpi.com

Temperature and Flow Rate: These parameters are adjusted to optimize resolution and analysis time. Lower temperatures often enhance enantioselectivity. chromatographyonline.com

Alternatively, diastereomers can be formed by reacting the amine with a chiral derivatizing agent, such as Mosher's acid chloride. The resulting diastereomers can then be separated on a standard achiral HPLC column (e.g., C18). nih.gov

The following table provides a hypothetical example of chiral separation parameters for a related chiral amine.

ParameterCondition
Stationary Phase Chiralpak® IA (amylose-based CSP)
Column Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 272 nm
Expected Result Baseline separation of two enantiomeric peaks

This table is an illustrative example based on common practices for chiral separations.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful tool for the structural confirmation and sensitive quantification of this compound.

Understanding the mass spectral fragmentation pattern of a compound is essential for its unambiguous identification. The fragmentation of this compound would be studied using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) or Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID).

The molecular weight of this compound (C₁₁H₁₅NO) is 177.115 g/mol .

ESI-MS: In positive ion mode ESI, the compound would readily form a protonated molecule [M+H]⁺ at m/z 178.

Fragmentation Pathways: Key fragmentations from the [M+H]⁺ precursor would likely include:

Benzylic Cleavage: Loss of ammonia (B1221849) (NH₃), leading to a fragment at m/z 161.

Loss of the Cyclopropylmethyl Group: Cleavage of the ether bond could result in the loss of C₄H₇ (cyclopropylmethyl radical), followed by rearrangement. A significant ion corresponding to the hydroxyphenyl methanamine cation might be observed.

Cleavage of the Cyclopropyl (B3062369) Ring: Fragmentation within the cyclopropylmethoxy side chain.

The following table details plausible high-resolution mass spectrometry fragments for the [M+H]⁺ ion of this compound.

m/z (Proposed)Formula (Proposed)Description of Loss from Precursor (m/z 178)
178.1226[C₁₁H₁₆NO]⁺Precursor Ion [M+H]⁺
161.0961[C₁₁H₁₃O]⁺Loss of Ammonia (NH₃)
121.0648[C₈H₉O]⁺Loss of Cyclopropylmethanimine (C₃H₇N)
107.0491[C₇H₇O]⁺Cleavage of the ether bond and rearrangement
91.0542[C₇H₇]⁺Tropylium ion, characteristic of benzyl (B1604629) compounds
55.0542[C₄H₇]⁺Cyclopropylmethyl cation

This table presents theoretically predicted fragmentation pathways.

High-resolution mass spectrometry (HRMS) would be crucial for determining the elemental composition of these fragments, thereby confirming the proposed fragmentation pathways and helping to differentiate the target compound from any potential isomers. nih.govkobv.de

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) represents the gold standard for both the quantification and confirmation of trace levels of analytes in complex samples. nih.govjfda-online.com An LC-MS/MS method for this compound would utilize the separation power of the optimized HPLC method described previously.

The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves selecting the precursor ion (m/z 178) and monitoring for one or more specific product ions generated via CID. The transition from the precursor to a specific product ion is highly selective and provides excellent sensitivity. jfda-online.com

ParameterSettingPurpose
Ionization Mode Electrospray Ionization (ESI), PositiveEfficiently generates the protonated molecular ion [M+H]⁺.
Precursor Ion (Q1) m/z 178.1Selects the parent ion of the target compound.
Product Ion (Q3) m/z 161.1 (Quantifier)A stable, high-intensity fragment ion used for quantification.
Product Ion (Q3) m/z 121.1 (Qualifier)A second fragment ion used for confirmation of identity.
Collision Energy (CE) Optimized (e.g., 15-30 eV)Energy optimized to maximize the intensity of the desired product ions.
Dwell Time 100 msTime spent monitoring each transition to ensure sufficient data points.

This table provides a hypothetical setup for an LC-MS/MS method in MRM mode.

This hyphenated technique offers unparalleled specificity and sensitivity, making it the preferred method for rigorous characterization and trace-level quantification of this compound in various matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Complex Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound and its derivatives. researchgate.netgu.se The unique arrangement of protons (¹H) and carbons (¹³C) in the molecule gives rise to a characteristic NMR spectrum that serves as a molecular fingerprint.

For the parent compound, this compound, specific resonances can be predicted. The ¹H NMR spectrum would feature distinct signals for the cyclopropyl group protons, typically resonating at high field (upfield) due to their unique electronic environment. The methoxy (B1213986) bridge protons (-OCH₂-) would appear as a doublet, coupled to the cyclopropyl methine proton. Aromatic protons on the 1,3-disubstituted benzene (B151609) ring would exhibit a complex splitting pattern characteristic of their meta-relationship. The benzylic amine protons (-CH₂NH₂) would present as a singlet or a multiplet depending on the solvent and concentration.

In the ¹³C NMR spectrum, the cyclopropyl carbons would also appear at high field. The spectrum would clearly show signals for the methoxy carbon, the benzylic carbon, and the distinct aromatic carbons, including the two carbons bonded to the substituents and the four unsubstituted carbons.

For more complex derivatives, advanced 2D NMR techniques are employed to confirm structural integrity and identify sites of modification. ipb.pt

Correlation Spectroscopy (COSY): Establishes proton-proton (¹H-¹H) coupling correlations within the molecule, for instance, confirming the connectivity between the cyclopropyl methine and methylene (B1212753) protons.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which protons are attached to which carbons. gu.seipb.pt

Heteronuclear Multiple Bond Correlation (HMBC): Reveals longer-range correlations (typically over two to three bonds) between protons and carbons. gu.seipb.pt This is crucial for piecing together the molecular framework, for example, by showing a correlation from the benzylic protons to the aromatic ring carbons, confirming the attachment point of the methanamine group.

These advanced methods are critical when analyzing reaction products or potential metabolites, ensuring that the core structure of this compound remains intact or is modified at the expected position. nih.gov

Derivatization Strategies for Enhanced Analytical Detection and Quantification

While NMR is powerful for structural analysis, it is not typically used for routine quantification at low concentrations. For quantitative analysis, chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are preferred. researchgate.net However, this compound, being a primary aliphatic amine, lacks a strong native chromophore or fluorophore, making its detection by common HPLC detectors (UV-Vis, Fluorescence) challenging at low levels. sigmaaldrich.comthermofisher.com

Chemical derivatization is a strategy employed to overcome this limitation. researchgate.net This process involves reacting the analyte's functional group—in this case, the primary amine—with a reagent to form a new compound (a derivative) that possesses enhanced detection characteristics. thermofisher.comresearchgate.net This not only improves sensitivity but can also enhance the chromatographic properties of the analyte, such as its retention and peak shape. thermofisher.com

Selection and Optimization of Derivatizing Agents for Amine Functionality

The selection of a derivatizing agent is critical and depends on the analytical instrumentation available (UV-Vis or fluorescence detection), the nature of the sample matrix, and the desired sensitivity. For the primary amine functionality of this compound, several classes of reagents are suitable. thermofisher.comhelsinki.fi

Commonly used derivatizing agents include:

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. libretexts.org It is a popular choice for pre-column derivatization in automated systems. thermofisher.com However, the stability of OPA derivatives can sometimes be a concern. nih.gov

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with primary and secondary amines to form stable, UV-active, and fluorescent derivatives. thermofisher.comlibretexts.org The reaction is typically robust and provides excellent sensitivity. libretexts.org

Dansyl Chloride (DNS-Cl): Forms highly fluorescent and stable sulfonamide derivatives with primary and secondary amines. nih.govrsc.org The long reaction times and potential for reaction with other nucleophiles are drawbacks. nih.gov

Benzoyl Chloride: Reacts with primary amines to form benzoyl derivatives that are strongly UV-absorbent. researchgate.net The derivatives are generally stable, but the derivatization process can be more complex than with other reagents. nih.gov

Naphthalene-2,3-dicarboxaldehyde (NDA): A fluorogenic reagent that reacts with primary amines in the presence of cyanide to form fluorescent cyanobenz[f]isoindole (CBI) derivatives, offering sensitive detection. nih.gov

The choice among these agents involves a trade-off between reaction speed, derivative stability, and detection sensitivity.

Derivatizing AgentTarget FunctionalityDetection MethodAdvantagesDisadvantages
o-Phthalaldehyde (OPA)Primary AminesFluorescenceFast reaction, suitable for automation. thermofisher.comDerivative can be unstable. nih.gov
9-Fluorenylmethyl Chloroformate (FMOC-Cl)Primary & Secondary AminesUV, FluorescenceStable derivatives, high sensitivity. libretexts.orgExcess reagent must be removed or separated.
Dansyl Chloride (DNS-Cl)Primary & Secondary Amines, PhenolsFluorescenceHighly fluorescent and stable derivatives. rsc.orgSlow reaction, less specific. nih.gov
Benzoyl ChloridePrimary & Secondary AminesUVStable derivatives, strong UV absorbance. researchgate.netLonger, more complex reaction conditions. nih.gov
Naphthalene-2,3-dicarboxaldehyde (NDA)Primary AminesFluorescenceHigh sensitivity. nih.govRequires cyanide as a co-reagent. nih.gov

Methodologies for Optimizing Derivatization Yield and Derivative Stability

To ensure the accuracy and reproducibility of a quantitative method, the derivatization reaction must be optimized to be complete, consistent, and produce a stable product. nih.gov Key parameters that require careful optimization include:

pH and Buffer: The reaction is highly pH-dependent. A basic medium is typically required to ensure the amine is in its deprotonated, nucleophilic state. nih.govsemanticscholar.org The choice of buffer (e.g., borate (B1201080) buffer) and its concentration are critical for maintaining the optimal pH throughout the reaction. sigmaaldrich.com

Reagent Concentration: A molar excess of the derivatizing agent is used to drive the reaction to completion. However, an excessively large excess can lead to interference in the chromatogram and may need to be removed. rsc.org

Reaction Time and Temperature: The reaction kinetics must be understood to determine the minimum time required for complete derivatization. Temperature can be increased to accelerate the reaction, but excessive heat may cause degradation of the reagent or the formed derivative. rsc.org

Solvent: The choice of solvent is important for solubilizing both the analyte and the reagent and can influence reaction rates and derivative stability. nih.gov For instance, substituting acetonitrile with dimethyl sulfoxide (B87167) has been shown to improve the stability and fluorescence of certain amine derivatives. nih.gov

Derivative Stability: The stability of the derivatized analyte must be assessed over time under typical storage and autosampler conditions. Factors such as exposure to light, temperature, and pH can affect stability. nih.gov Strategies like refrigeration or the use of stabilizing agents may be necessary. semanticscholar.org

ParameterObjectiveTypical Considerations
pH / BufferEnsure amine is deprotonated for nucleophilic attack.Typically basic (pH 8-11.5); Borate or carbonate buffers are common. nih.govsemanticscholar.org
Reagent ConcentrationDrive reaction to completion.Optimize molar excess to maximize yield without causing interference. researchgate.net
Reaction TimeAllow for complete conversion to the derivative.Varies from minutes to hours; determined experimentally. rsc.org
TemperatureControl reaction rate.Room temperature to moderate heating (e.g., 40-65°C); must avoid degradation. rsc.org
Solvent/MatrixEnsure solubility and optimize reaction environment.Acetonitrile, DMSO, or aqueous mixtures are common; matrix components can interfere. nih.gov
StabilityEnsure derivative integrity from formation to detection.Test stability over time at different temperatures and light conditions. nih.gov

Principles and Practices of Analytical Method Validation for Novel Chemical Entities

Once an analytical method, such as a derivatization-HPLC procedure for this compound, is developed, it must be validated to demonstrate its suitability for its intended purpose. researchgate.netsofpromed.com Method validation is a regulatory requirement that ensures the reliability, consistency, and accuracy of analytical data. validationtechservices.compharmaguideline.com The principles and practices are outlined in guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently revised Q2(R2) guidelines, which are adopted by regulatory agencies like the U.S. Food and Drug Administration (FDA). fda.govbiopharminternational.comloesungsfabrik.defda.gov

The validation process involves evaluating several key performance characteristics: loesungsfabrik.deich.orgpropharmagroup.com

Specificity: The ability of the method to provide a response that is solely due to the analyte of interest. ich.org This is demonstrated by showing that there is no interference from other components expected to be present in the sample, such as impurities, degradation products, or matrix components. propharmagroup.com

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis.

Range: The concentration interval over which the method is shown to be linear, accurate, and precise. ich.org

Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing samples with a known concentration of the analyte (e.g., spiked samples) and calculating the percent recovery. ich.orgpropharmagroup.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

Limit of Detection (LOD): The lowest concentration of the analyte that can be detected by the method, but not necessarily quantified with acceptable accuracy and precision. wjarr.com

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be determined with acceptable accuracy and precision. demarcheiso17025.com

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, derivatization time). propharmagroup.com This provides an indication of its reliability during normal usage. ich.org

Validation ParameterPurposeTypical Acceptance Criteria (for Assay)
SpecificityTo ensure the signal is from the analyte only. ich.orgPeak purity index > 0.99; No interference at the analyte's retention time.
LinearityTo demonstrate a proportional response to concentration. loesungsfabrik.deCorrelation coefficient (r²) ≥ 0.999.
RangeTo define the concentration interval for reliable measurement. ich.orgTypically 80% to 120% of the test concentration.
AccuracyTo determine the closeness to the true value. ich.orgRecovery typically within 98.0% to 102.0%. propharmagroup.com
Precision (Repeatability & Intermediate)To assess the random error and variability of the method. loesungsfabrik.deRelative Standard Deviation (RSD) ≤ 2%.
Limit of Quantitation (LOQ)To define the lowest concentration that can be reliably measured. demarcheiso17025.comSignal-to-noise ratio ≥ 10; Acceptable precision and accuracy at this level.
RobustnessTo ensure reliability during routine use with minor variations. ich.orgpropharmagroup.comSystem suitability parameters remain within defined limits after deliberate changes.

Structure Activity Relationship Sar Studies: Molecular Design Principles

Influence of Aryl Ring Substitution Patterns on Molecular Interactions

The substitution pattern on the aryl (phenyl) ring of benzylamine-type molecules is a critical determinant of their biological activity and molecular interactions. The nature, position, and size of substituents can profoundly affect binding affinity, selectivity, and pharmacokinetic properties by influencing electronic distribution, steric hindrance, and hydrophobic interactions. mdpi.comnih.gov

Research on various benzylamine (B48309) and related aryl-containing scaffolds has demonstrated that both electron-donating and electron-withdrawing groups can modulate activity, with the optimal choice being target-dependent. For instance, in studies of pyrazolo[1,5-a]pyrimidin-7-amines, analogues with electron-donating groups like a methoxy (B1213986) substituent on the phenyl ring showed potent activity. mdpi.com Conversely, in other series, electron-withdrawing groups such as trifluoromethyl or cyano moieties led to higher inhibitory activity. nih.gov

The position of the substituent (ortho, meta, or para) is equally crucial. Ortho substitution can cause steric hindrance that forces a change in the torsion angle between the phenyl ring and the rest of the molecule, which may be unfavorable for binding. mdpi.com In contrast, studies on certain Schiff bases have shown that meta and para substitutions result in greater biological activity compared to ortho-substituted or unsubstituted derivatives. researchgate.net These findings underscore the importance of the substituent's position in orienting the molecule correctly within a binding pocket and avoiding steric clashes. mdpi.commdpi.com The introduction of halogen atoms, particularly fluorine, is a common strategy to block metabolic pathways and enhance binding, often with the para-position being the most favorable. mdpi.com

Table 1: Effect of Aryl Ring Substitution on Molecular Activity
Substituent TypePositionGeneral Effect on ActivityPotential Rationale
Electron-Donating Groups (e.g., -OCH₃, -CH₃)Para, MetaCan increase or decrease activity depending on the target. Often associated with increased potency in certain systems. mdpi.comAlters electron density (pi-stacking interactions) and can participate in hydrogen bonding. mdpi.com
Electron-Withdrawing Groups (e.g., -CF₃, -CN, -F)ParaFrequently enhances inhibitory activity and can improve metabolic stability. nih.govmdpi.comModifies pKa, alters electrostatic interactions, and can block sites of metabolism. mdpi.com
Halogens (e.g., -F, -Cl)Para, OrthoPara-fluoro substitution often improves potency. Ortho substitution can decrease activity. mdpi.comBlocks metabolism; alters electronic properties. Ortho position may introduce steric hindrance. mdpi.com
Bulky GroupsOrthoGenerally detrimental to activity. mdpi.comCauses steric hindrance, leading to unfavorable conformation for receptor binding. mdpi.com

Contribution of the Cyclopropylmethoxy Moiety to Molecular Recognition and Binding Properties

The cyclopropyl (B3062369) ring is a versatile structural motif in medicinal chemistry that can significantly enhance a molecule's pharmacological profile. acs.org Its incorporation, as seen in the cyclopropylmethoxy moiety of (3-(Cyclopropylmethoxy)phenyl)methanamine, offers several advantages for molecular recognition and binding. rsc.org

One of the primary contributions of the cyclopropyl group is its ability to provide conformational rigidity. acs.org By locking the conformation of the side chain, it can reduce the entropic penalty upon binding to a receptor, leading to a more favorable binding affinity. acs.org The three-membered ring is strained and possesses unique electronic properties, with its carbon-carbon bonds having enhanced pi-character. This allows it to participate in favorable interactions within a binding site. acs.org

Furthermore, the cyclopropyl group often enhances metabolic stability. rsc.org The C-H bonds in a cyclopropane (B1198618) ring are stronger than those in corresponding alkanes, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes. acs.org This can lead to improved pharmacokinetic properties. The methoxy linker provides a flexible spacer, positioning the rigid cyclopropyl group for optimal interactions with the target protein, potentially accessing hydrophobic pockets or forming specific van der Waals contacts. The oxygen atom in the methoxy group can also act as a hydrogen bond acceptor, further anchoring the ligand in the binding site.

Table 2: Properties Conferred by the Cyclopropyl Moiety
PropertyContribution to Molecular Recognition and Binding
Conformational RestrictionReduces the entropic penalty of binding, potentially increasing binding affinity. Pre-organizes the ligand into a bioactive conformation. acs.org
Metabolic StabilityIncreases resistance to oxidative metabolism, improving the compound's half-life. rsc.org
Unique Electronics (pi-character)Can participate in favorable non-covalent interactions (e.g., pi-stacking, C-H···π) within the receptor's active site. acs.org
LipophilicityActs as a lipophilic group that can occupy hydrophobic pockets in the binding site, enhancing potency. mdpi.com

Stereochemical Factors in Molecular Design (e.g., Chirality of Cyclopropyl Ring, Amine Center)

Stereochemistry is a fundamental aspect of molecular design, as biological systems like enzymes and receptors are inherently chiral. researchfloor.org The two enantiomers of a chiral drug can exhibit vastly different biological activities, potencies, and metabolic profiles. researchfloor.org For a molecule like this compound, chirality can arise at the benzylic carbon of the amine center.

The spatial arrangement of the amine group, the aryl ring, and the hydrogen atom around this chiral center dictates how the molecule interacts with its biological target. One enantiomer may fit perfectly into a binding site, allowing for optimal interactions, while its mirror image may bind weakly or not at all due to steric clashes. researchfloor.org Therefore, controlling the stereochemistry at the amine center is crucial for maximizing desired activity and minimizing potential off-target effects.

Although the parent cyclopropyl ring in this compound is achiral, substitutions on the ring would introduce additional chiral centers. The synthesis of enantioenriched cyclopropanes is a significant area of research, as the specific stereoisomer of a cyclopropane-containing drug can be critical for its pharmacological effect. rsc.orgnih.govresearchgate.net The precise three-dimensional orientation of substituents on the cyclopropyl ring can dramatically influence how the moiety is presented to the target protein, affecting binding affinity and efficacy. researchgate.net

Rational Design Principles for Modulating Physicochemical and Structural Properties through Derivatization

Rational derivatization is a key strategy for optimizing the drug-like properties of a lead compound. By making targeted chemical modifications, it is possible to modulate physicochemical properties such as solubility, lipophilicity (logP), and metabolic stability, as well as structural features that influence target binding. nih.gov

For this compound, several derivatization strategies can be envisioned:

Amine Group Modification: The primary amine is a key site for derivatization. Acylation or alkylation can modulate the basicity (pKa) of the amine, which affects its ionization state at physiological pH, influencing absorption and distribution. Introducing different functional groups can also create new hydrogen bonding opportunities or steric bulk, fine-tuning the interaction with the target. nih.gov

Aryl Ring Substitution: As discussed in section 6.1, adding substituents to the phenyl ring is a powerful tool. Introducing polar groups (e.g., -OH, -COOH) can increase aqueous solubility, while adding lipophilic groups can enhance membrane permeability. nih.gov

Cyclopropyl Ring Modification: Although synthetically challenging, modifying the cyclopropyl group or the methoxy linker could further refine conformational properties. For instance, replacing the methoxy linker with a longer or more rigid chain could alter the positioning of the cyclopropyl group.

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres (substituents with similar physical or chemical properties) can improve pharmacokinetic or pharmacodynamic properties. For example, the phenyl ring could be replaced with a bioisosteric heterocycle to alter metabolic profiles or introduce new interaction points. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-(Cyclopropylmethoxy)phenyl)methanamine in laboratory settings?

  • Methodology : A common approach involves reductive amination of 3-(cyclopropylmethoxy)benzaldehyde using sodium cyanoborohydride or hydrogenation catalysts (e.g., Pd/C) in methanol/ammonia . Alternative routes include coupling reactions with activated intermediates (e.g., carbodiimides for amide formation, as seen in similar amine syntheses) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended for isolating the final product .

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and flame-retardant lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent vapor/mist inhalation; electrostatic discharge precautions are mandatory due to flammability risks .
  • Spill Management : Absorb spills with inert materials (e.g., sand), collect in sealed containers, and dispose via licensed waste services .

Q. How can researchers characterize the purity and structure of this compound?

  • Analytical Techniques :

  • NMR (¹H/¹³C): Confirm substitution patterns (e.g., cyclopropylmethoxy group at C3 of phenyl, amine proton at ~2.5 ppm) .
  • HPLC-MS : Monitor purity (>95%) using C18 columns (mobile phase: acetonitrile/water with 0.1% formic acid) .
  • Elemental Analysis : Verify molecular formula (C₁₀H₁₃NO) and nitrogen content .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses of this compound?

  • Key Parameters :

  • Catalyst Screening : Test Pd/C vs. Raney Ni for reductive amination efficiency .
  • Temperature Control : Maintain 0–5°C during imine formation to minimize side reactions .
  • Solvent Selection : Use tetrahydrofuran (THF) or dichloromethane for improved solubility of intermediates .
    • Yield Monitoring : Track intermediates via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 1:3) .

Q. What strategies assess the compound’s stability under physiological conditions for drug development?

  • Experimental Design :

  • pH Stability : Incubate in phosphate buffers (pH 2–9) at 37°C for 24–72 hours; analyze degradation via HPLC-MS .
  • Thermal Stability : Conduct accelerated stability studies (40–60°C) to predict shelf life .
  • Light Sensitivity : Expose to UV-Vis light (300–400 nm) and monitor structural changes via NMR .

Q. How does the cyclopropylmethoxy group influence the compound’s biological activity?

  • Structure-Activity Relationship (SAR) Studies :

  • Compare with analogs (e.g., methoxy, ethoxy derivatives) in antimicrobial assays (MIC against S. aureus or E. coli) .
  • Evaluate lipophilicity (logP) via shake-flask method to correlate with membrane permeability .
    • Computational Modeling : Perform docking studies to assess interactions with target enzymes (e.g., cytochrome P450) .

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